

# Solubility Profile of 4-Methyl-4-chromanecarboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methyl-4-chromanecarboxylic acid

Cat. No.: B2712447

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## Abstract

This technical guide addresses the solubility characteristics of **4-Methyl-4-chromanecarboxylic acid**. Due to a lack of publicly available experimental data for this specific compound, this document provides a comprehensive overview of its predicted physicochemical properties and outlines a detailed experimental protocol for determining its solubility. Furthermore, it discusses the expected solubility behavior in various solvents based on fundamental chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related fields who are working with or anticipate working with **4-Methyl-4-chromanecarboxylic acid**.

## Introduction

**4-Methyl-4-chromanecarboxylic acid** is a heterocyclic compound incorporating a chromane skeleton, a carboxylic acid functional group, and a methyl group. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Understanding the solubility profile in a range of solvents is paramount for formulation development, purification processes, and analytical method development.

Disclaimer: As of the date of this publication, a comprehensive search of scientific literature, patent databases, and chemical supplier technical data sheets did not yield specific

quantitative solubility data for **4-Methyl-4-chromanecarboxylic acid**. The information presented herein is based on established principles of organic chemistry and generalized experimental protocols.

## Physicochemical Properties of 4-Methyl-4-chromanecarboxylic Acid

While experimental data is not available, computational models can provide estimations of key physicochemical properties that influence solubility.

Property	Predicted Value	Source
CAS Number	113967-26-3	ECHEMI[1]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>3</sub>	ECHEMI[1]
Molecular Weight	192.21 g/mol	ECHEMI[1]
XLogP3	1.8114	ECHEMI[1]
Hydrogen Bond Acceptor Count	3	ECHEMI[1]
Hydrogen Bond Donor Count	1	ECHEMI[1]
Polar Surface Area (PSA)	46.5 Å <sup>2</sup>	ECHEMI[1]

Note: These values are computationally predicted and should be confirmed through experimental analysis.

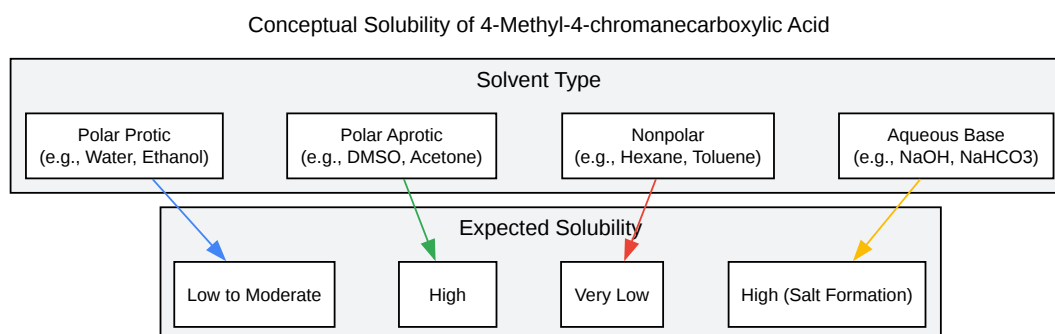
## Expected Solubility Behavior

The structure of **4-Methyl-4-chromanecarboxylic acid**, featuring both a polar carboxylic acid group and a larger, nonpolar chromane ring system, suggests a nuanced solubility profile.

- Polar Protic Solvents (e.g., Water, Ethanol, Methanol):** The carboxylic acid group can engage in hydrogen bonding with protic solvents. However, the nonpolar chromane backbone is expected to limit its aqueous solubility. Solubility in alcohols like ethanol and methanol is likely to be higher than in water due to the hydrocarbon character of the alcohol. Low-

molecular-weight carboxylic acids (up to four carbons) generally show appreciable water solubility, a trend that decreases as the carbon chain length increases.

- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at solvating polar molecules and are likely to be effective solvents for **4-Methyl-4-chromanecarboxylic acid**. Acetone may also serve as a suitable solvent.
- **Nonpolar Solvents** (e.g., Hexane, Toluene): Due to the significant polarity of the carboxylic acid group, **4-Methyl-4-chromanecarboxylic acid** is expected to have very low solubility in nonpolar solvents.
- **Aqueous Basic Solutions** (e.g., NaOH, NaHCO<sub>3</sub>): Carboxylic acids that are insoluble in water can become soluble in aqueous bases through the formation of a more polar ionic salt.<sup>[2]</sup> Therefore, **4-Methyl-4-chromanecarboxylic acid** is expected to be soluble in dilute aqueous solutions of sodium hydroxide and sodium bicarbonate.<sup>[3][4]</sup>



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**Figure 1.** Conceptual diagram of expected solubility.

# Experimental Protocol for Quantitative Solubility Determination

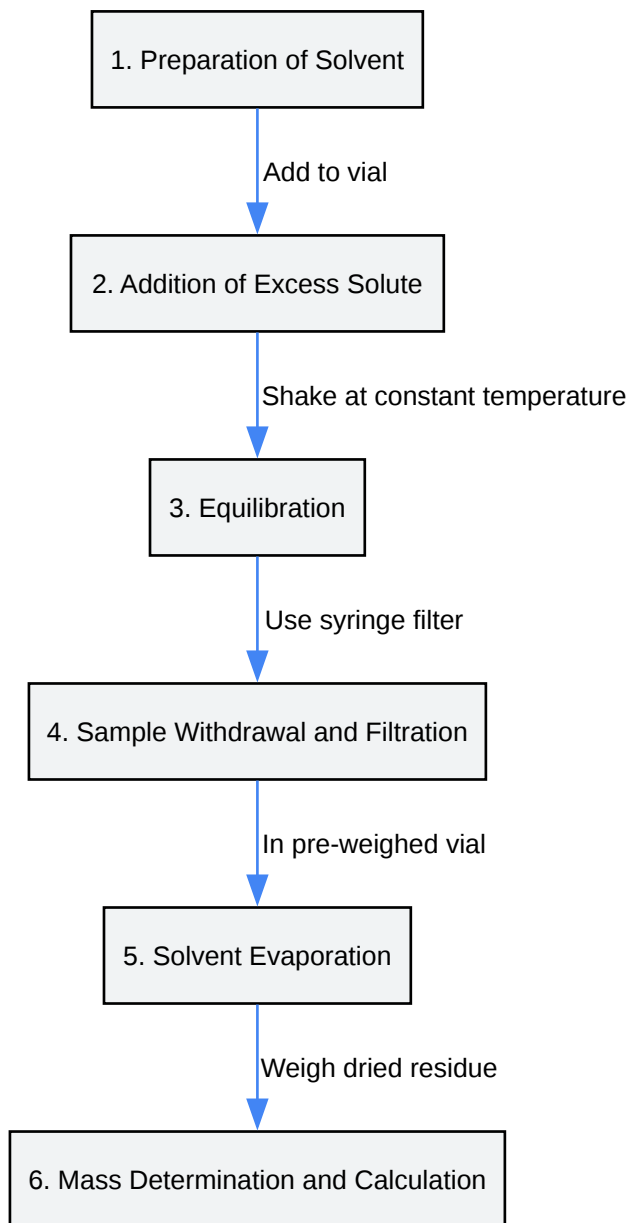
The following is a generalized and robust protocol for determining the equilibrium solubility of a compound like **4-Methyl-4-chromanecarboxylic acid**. The gravimetric method is a straightforward and reliable approach.<sup>[5]</sup>

## Materials and Equipment

- **4-Methyl-4-chromanecarboxylic acid**
- Selected solvents (e.g., water, ethanol, acetone, hexane)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Syringe filters (e.g., 0.45 µm PTFE)
- Pipettes
- Pre-weighed collection vials
- Oven

## Experimental Workflow

## Experimental Workflow for Solubility Determination



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**Figure 2.** Workflow for gravimetric solubility determination.

## Detailed Procedure

- Preparation: Add a known volume (e.g., 2 mL) of the selected solvent to a series of vials.

- **Addition of Solute:** Add an excess amount of **4-Methyl-4-chromanecarboxylic acid** to each vial to ensure a saturated solution is formed. The presence of undissolved solid is necessary.
- **Equilibration:** Tightly cap the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.
- **Sampling and Filtration:** After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot (e.g., 1 mL) of the supernatant using a pipette and immediately filter it through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid.
- **Solvent Evaporation:** Place the open vials containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without degrading the compound. A vacuum oven can also be used to expedite this process.
- **Mass Determination and Calculation:** Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator and then weigh them. The difference between the final weight and the initial weight of the vial gives the mass of the dissolved **4-Methyl-4-chromanecarboxylic acid**.

$$\text{Solubility (mg/mL)} = (\text{Mass of dried solute in mg}) / (\text{Volume of aliquot in mL})$$

## Conclusion

While specific quantitative solubility data for **4-Methyl-4-chromanecarboxylic acid** is not currently available in the public domain, this technical guide provides a framework for understanding and experimentally determining its solubility profile. The predicted physicochemical properties suggest a molecule with limited aqueous solubility that can be enhanced in organic solvents and aqueous basic solutions. The provided experimental protocol offers a reliable method for researchers to generate the necessary quantitative data to support their drug development and research activities. It is strongly recommended that experimental validation of the solubility is conducted for any application.

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